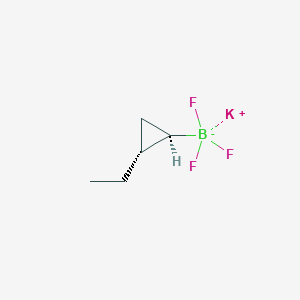![molecular formula C7H11N3O B13547270 rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13547270.png)
rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane: is a bicyclic compound featuring an azidomethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Azidation Reaction:
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the azidation process.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Substitution Reactions: The azidomethyl group can undergo substitution reactions, where the azide is replaced by other functional groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide, organic solvents (e.g., DMF), elevated temperatures.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), low temperatures.
Cycloaddition: Copper(I) catalysts, organic solvents (e.g., ethanol), room temperature.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding amine derivatives.
Cycloaddition: Triazole derivatives.
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Click Chemistry: The azide group is a key component in click chemistry, facilitating the formation of triazoles.
Biology:
Bioconjugation: The azide group can be used to label biomolecules through click chemistry, aiding in the study of biological processes.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
類似化合物との比較
Similar Compounds:
(1R,2R,4S)-2-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with a hydroxymethyl group instead of an azidomethyl group.
(1R,2R,4S)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane: Similar bicyclic structure but with a bromomethyl group instead of an azidomethyl group.
Uniqueness: rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation that are not possible with the hydroxymethyl or bromomethyl analogs.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
(1S,2S,4R)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H11N3O/c8-10-9-4-5-3-6-1-2-7(5)11-6/h5-7H,1-4H2/t5-,6+,7-/m0/s1 |
InChIキー |
MEIIRNFUBYQCRY-XVMARJQXSA-N |
異性体SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)CN=[N+]=[N-] |
正規SMILES |
C1CC2C(CC1O2)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[[4-(Difluoromethoxy)benzoyl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13547191.png)
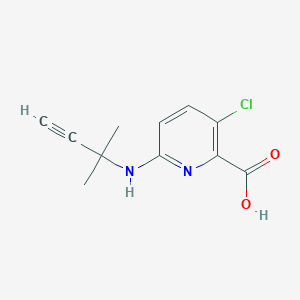
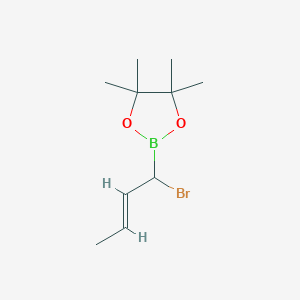


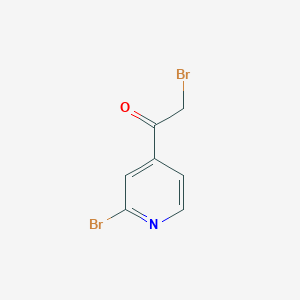

![2-{[(tert-butoxy)carbonyl]amino}-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B13547245.png)
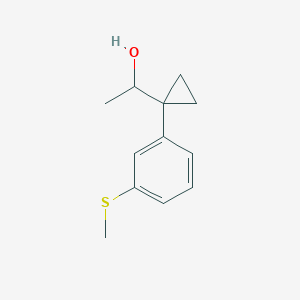
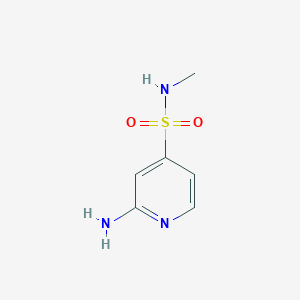
![{3-Fluoro-4-methoxy-5-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenyl}methanol](/img/structure/B13547264.png)

